molecular formula C6H12O6 B3368983 D-GLUCOSE, [2-3H(N)]- CAS No. 22348-49-8

D-GLUCOSE, [2-3H(N)]-

Cat. No.: B3368983
CAS No.: 22348-49-8
M. Wt: 182.16 g/mol
InChI Key: GZCGUPFRVQAUEE-KGHOSXRCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose, [2-3H(N)]- typically involves the tritiation of D-glucose. This process can be achieved through catalytic hydrogenation where tritium gas is used in the presence of a catalyst such as palladium on carbon. The reaction conditions often require a controlled environment to ensure the incorporation of tritium at the desired position .

Industrial Production Methods

Industrial production of D-Glucose, [2-3H(N)]- follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle tritium gas safely. The product is then purified using chromatographic techniques to ensure high purity and specific activity .

Chemical Reactions Analysis

Types of Reactions

D-Glucose, [2-3H(N)]- undergoes similar chemical reactions as non-labeled glucose. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Glucose, [2-3H(N)]- is extensively used in scientific research due to its radiolabeling properties. Some of its applications include:

Mechanism of Action

D-Glucose, [2-3H(N)]- exerts its effects by participating in the same metabolic pathways as non-labeled glucose. It is taken up by glucose transporters and phosphorylated by hexokinase to form glucose-6-phosphate. The tritium label allows for the tracking of glucose through various metabolic processes, providing insights into glucose utilization and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucose, [2-3H(N)]- is unique due to its tritium label, which provides a radioactive signal that can be detected with high sensitivity. This makes it particularly useful for tracing glucose metabolism in live cells and organisms, offering a non-invasive method to study metabolic processes in real-time .

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-tritiohexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3T
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-KGHOSXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H][C@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944998
Record name (C~2~-~3~H)Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22348-49-8
Record name D-Glucose-2-C-t
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022348498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (C~2~-~3~H)Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-GLUCOSE, [2-3H(N)]-
Reactant of Route 2
D-GLUCOSE, [2-3H(N)]-
Reactant of Route 3
D-GLUCOSE, [2-3H(N)]-
Reactant of Route 4
D-GLUCOSE, [2-3H(N)]-
Reactant of Route 5
D-GLUCOSE, [2-3H(N)]-
Reactant of Route 6
D-GLUCOSE, [2-3H(N)]-

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